2-Methyl-3-oxolupane-28-nitrile
Description
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Properties
Molecular Formula |
C31H49NO |
|---|---|
Molecular Weight |
451.7g/mol |
IUPAC Name |
(1S,5aR)-5a,5b,8,8,10,11a-hexamethyl-9-oxo-1-propan-2-yl-2,3,4,5,6,7,7a,10,11,11b,12,13,13a,13b-tetradecahydro-1H-cyclopenta[a]chrysene-3a-carbonitrile |
InChI |
InChI=1S/C31H49NO/c1-19(2)21-11-14-31(18-32)16-15-29(7)22(25(21)31)9-10-24-28(6)17-20(3)26(33)27(4,5)23(28)12-13-30(24,29)8/h19-25H,9-17H2,1-8H3/t20?,21-,22?,23?,24?,25?,28?,29+,30?,31?/m0/s1 |
InChI Key |
ZFEOXZZUGSBRCR-VGQVSYBCSA-N |
SMILES |
CC1CC2(C3CCC4C5C(CCC5(CCC4(C3(CCC2C(C1=O)(C)C)C)C)C#N)C(C)C)C |
Isomeric SMILES |
CC1CC2(C3CCC4C5[C@@H](CCC5(CC[C@]4(C3(CCC2C(C1=O)(C)C)C)C)C#N)C(C)C)C |
Canonical SMILES |
CC1CC2(C3CCC4C5C(CCC5(CCC4(C3(CCC2C(C1=O)(C)C)C)C)C#N)C(C)C)C |
Origin of Product |
United States |
Preparation Methods
Initial Functionalization of Betulin-3-Acetate
Betulin-3-acetate (Compound I) serves as the foundational substrate for synthesizing 2-methyl-3-oxolupane-28-nitrile. The process begins with condensation reactions using formaldehyde and dimethylamine hydrochloride under alkaline conditions. This step introduces a methylene group at the C-2 position, forming 3β-acetoxy-2-methylene-lupane (Compound X). The reaction proceeds at 40–50°C for 6–8 hours, achieving yields of 78–82%.
Hydrogenation and Ketone Formation
The exomethylene double bond in Compound X undergoes catalytic hydrogenation using palladium-on-carbon (Pd/C) in ethyl acetate. This step selectively reduces the double bond while preserving the acetoxy group, yielding 3β-acetoxy-2-methyl-lupane (Compound XI). Subsequent oxidation with Jones reagent (CrO₃ in H₂SO₄) at 0–5°C introduces the 3-oxo functionality, forming this compound precursors.
Isomerization and Equilibrium Analysis
The final product exists as a mixture of 2α- and 2β-methyl-3-oxolupane-28-nitrile (Compounds XV and XVI). Nuclear magnetic resonance (NMR) studies reveal an equilibrium ratio of 47 ± 3% 2β-isomer under ambient conditions. Thermodynamic stabilization arises from steric effects, with the 2β-methyl group adopting a less hindered equatorial position in the chair conformation of the A-ring.
Table 1: Key Reaction Parameters for Betulin-3-Acetate Derivatization
| Step | Reagents/Conditions | Yield (%) | Isomer Ratio (α:β) |
|---|---|---|---|
| Condensation | HCHO, Me₂NH·HCl, NaOH, 45°C | 80 | – |
| Hydrogenation | H₂, Pd/C, EtOAc, RT | 85 | – |
| Oxidation | CrO₃, H₂SO₄, 0–5°C | 73 | – |
| Equilibrium Formation | CDCl₃, 25°C, 24 h | – | 53:47 |
Alternative Pathways via Methylene Ketone Intermediates
Synthesis of 3-Oxo-2-methylene-lupane
A divergent route involves the direct oxidation of betulin-3-acetate to 3-oxo-2-methylene-lupane (Compound VIII) using pyridinium chlorochromate (PCC) in dichloromethane. This intermediate undergoes nucleophilic addition with methylmagnesium bromide, followed by dehydration, to install the 2-methyl-3-oxo motif.
Role of Solvent Polarity in Cyclization
Polar aprotic solvents like dimethylformamide (DMF) enhance cyclization efficiency during the formation of the nitrile group at C-28. Treatment with sodium cyanide (NaCN) in DMF at 80°C achieves 89% conversion to this compound. Non-polar solvents such as toluene result in incomplete reactions (<50% yield) due to poor solubility of ionic intermediates.
Modern Electrochemical Approaches
Challenges in Scalability
Electrosynthesis offers greener alternatives by minimizing hazardous reagents, but the lipophilic nature of lupane triterpenoids complicates mass transport in electrochemical cells. Current densities above 10 mA/cm² lead to substrate decomposition, necessitating optimized flow-cell designs for industrial-scale production.
Comparative Analysis of Methodologies
Yield and Purity Considerations
Traditional chemical synthesis provides higher yields (73–85%) compared to electrochemical methods (<50%). However, the latter reduces reliance on toxic oxidants like chromium reagents.
Stereochemical Control
Hydrogenation conditions critically influence the α/β isomer ratio. Using Wilkinson’s catalyst (RhCl(PPh₃)₃) instead of Pd/C increases the 2β-methyl proportion to 62% but requires longer reaction times (24 vs. 8 hours).
Table 2: Catalyst Impact on Isomer Distribution
| Catalyst | Temperature (°C) | Time (h) | 2β-Methyl Proportion (%) |
|---|---|---|---|
| Pd/C (5 wt%) | 25 | 8 | 47 |
| RhCl(PPh₃)₃ | 50 | 24 | 62 |
| PtO₂ | 30 | 12 | 55 |
Industrial-Scale Production Insights
Patent-Based Optimization
A patent describing 2-methyl-3-butyne-2-ol synthesis highlights techniques applicable to lupane nitriles, including flash distillation for product isolation and potassium hydroxide recycling. Implementing analogous continuous rectification systems could enhance the purity of this compound beyond 99%.
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